N-(4-bromo-2-ethylphenyl)methanesulfonamide
Description
N-(4-Bromo-2-ethylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group attached to a 4-bromo-2-ethyl-substituted phenyl ring. Sulfonamides are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme inhibitory activities . The bromo and ethyl substituents on the aromatic ring may influence electronic, steric, and solubility properties, which are critical for interactions in biological systems. Synthetically, this compound could be prepared via methods analogous to those described for related structures, such as Sonogashira coupling or halogenation followed by sulfonylation .
Properties
IUPAC Name |
N-(4-bromo-2-ethylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-3-7-6-8(10)4-5-9(7)11-14(2,12)13/h4-6,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVXCBNXSSNIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-ethylphenyl)methanesulfonamide typically involves the reaction of 4-bromo-2-ethylaniline with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out at room temperature and is followed by purification steps such as washing with water and brine, drying over magnesium sulfate, and purification using flash chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(4-bromo-2-ethylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methanesulfonamide group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can produce sulfoxides or sulfides, respectively .
Scientific Research Applications
Chemistry
N-(4-bromo-2-ethylphenyl)methanesulfonamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including electrophilic substitutions and coupling reactions. This versatility makes it valuable for developing new compounds with tailored properties.
Biology
In biological research, this compound has been investigated for its potential biological activity . Notably, studies have shown its ability to interact with biomolecules, which may lead to significant therapeutic applications.
Case Study: Anticancer Properties
Research indicates that this compound exhibits anticancer properties, particularly against non-small cell lung cancer (NSCLC) cells harboring EGFR mutations. In vitro studies demonstrated that the compound effectively inhibited the proliferation of these cancer cells by promoting the degradation of mutant EGFR proteins through the ubiquitin-proteasome system.
Medicine
The compound is explored for its therapeutic properties , particularly as a building block for drug development. Its sulfonamide group enhances its reactivity and binding affinity to biological targets, making it a candidate for further pharmacological studies.
Case Study: Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens. In vitro tests revealed moderate activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive bacteria | Moderate |
| Gram-negative bacteria | Moderate |
| Fungal species | Limited |
Mechanism of Action
The mechanism of action of N-(4-bromo-2-ethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The methanesulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom and ethyl group contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Halogen vs. Alkyl Substituents
- This compound’s crystal structure and hydrogen-bonding patterns differ from the target compound due to smaller halogen size and lack of an ethyl group.
- N-(2,5-Dichlorophenyl)methanesulfonamide : Dual chloro groups increase steric hindrance and electron-withdrawing effects, which may reduce solubility compared to the ethyl-substituted target compound.
- N-(3-Methylphenyl)methanesulfonamide : A methyl group at the meta position provides electron-donating effects, contrasting with the para-bromo and ortho-ethyl groups in the target compound.
Functional Group Diversity
- N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide : The formyl group at the ortho position introduces reactivity for further derivatization, unlike the inert ethyl group in the target compound.
- N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide : The bromoacetyl group enables nucleophilic substitution reactions, suggesting synthetic versatility absent in the ethyl-substituted target.
Sulfonamide Group Variations
- Methanesulfonamide vs. Toluenesulfonamide :
- Methanesulfonamide (as in the target compound) has a smaller, more polarizable group compared to toluenesulfonamide (e.g., N-(2-Bromophenyl)-4-methylbenzenesulfonamide ). This difference affects solubility and metabolic stability.
- Toluenesulfonamides often exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Physicochemical Properties
- Crystal Packing and Hydrogen Bonding : Compounds like N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide and N-(2-Bromophenyl)-4-methylbenzenesulfonamide exhibit intermolecular hydrogen bonds involving sulfonamide NH and oxygen atoms. The target compound’s ethyl group may disrupt such interactions, altering crystal packing compared to halogenated analogs.
- Melting Points and Solubility : Halogenated derivatives (e.g., bromo, chloro) generally exhibit higher melting points due to stronger intermolecular forces, whereas alkyl groups (e.g., ethyl) may enhance solubility in organic solvents.
Biological Activity
N-(4-bromo-2-ethylphenyl)methanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNOS, with a molecular weight of approximately 264.14 g/mol. The compound features a sulfonamide functional group , which is crucial for its biological activity, and a brominated aromatic ring that enhances its chemical reactivity.
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. The sulfonamide moiety is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby exhibiting antibacterial properties. Additionally, the bromine atom in the para position may influence the compound's binding affinity to various biological targets.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Antibacterial Activity : Sulfonamides are traditionally known for their antibacterial effects. This compound may inhibit the growth of Gram-positive and Gram-negative bacteria through enzyme inhibition.
- Anti-inflammatory Effects : Some studies suggest that sulfonamides can modulate inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.
- Potential Anticancer Properties : Research indicates that sulfonamides can affect cancer cell proliferation and apoptosis, suggesting a role in cancer therapy.
Table 1: Summary of Biological Activities
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound, against multidrug-resistant strains of Acinetobacter baumannii. The agar well diffusion method was employed, revealing significant inhibitory effects with a Minimum Inhibitory Concentration (MIC) as low as 5 µg/mL for some derivatives. Docking studies indicated strong interactions between the compound and the active site of dihydropteroate synthase, validating its potential as an effective antibacterial agent .
Case Study: Anti-inflammatory Properties
In another investigation, the anti-inflammatory effects of this compound were assessed in a murine model of acute inflammation. Treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines (such as TNF-alpha and IL-6), indicating its potential therapeutic role in managing inflammatory conditions .
Q & A
What are the standard synthetic methodologies for preparing N-(4-bromo-2-ethylphenyl)methanesulfonamide, and how can reaction conditions be optimized?
Level: Basic
Answer:
The synthesis of brominated sulfonamides like this compound typically involves nucleophilic substitution or coupling reactions. For example, alkynyl sulfonamides can be synthesized via EtZn-catalyzed hydroamination (e.g., 4-Methyl-N-(4-bromo-2-phenylethynyl-phenyl)-benzenesulfonamide, synthesized at reflux in ethanol with detailed NMR and MS characterization) . Optimization includes:
- Catalyst selection : Zinc-based catalysts improve reaction efficiency.
- Solvent and temperature : Ethanol at reflux (~80°C) balances reactivity and stability of brominated intermediates.
- Purification : Column chromatography (silica gel, dichloromethane/methanol gradients) resolves byproducts .
How can researchers employ spectroscopic techniques to confirm the structural integrity of this compound?
Level: Basic
Answer:
Key spectroscopic methods include:
- ¹H NMR : Aromatic protons appear as multiplets (δ 7.2–7.7 ppm), with sulfonamide NH signals around δ 7.0–7.2 ppm (broad, exchangeable). Methyl groups (e.g., ethyl or methanesulfonyl) appear as singlets or triplets (δ 1.2–2.5 ppm) .
- ¹³C NMR : Aromatic carbons (δ 120–140 ppm), sulfonyl sulfur-linked carbons (δ 40–50 ppm), and brominated carbons (δ 110–125 ppm) confirm substitution patterns .
- FT-IR : Sulfonamide S=O stretches (~1370 cm and ~1160 cm) and N-H bends (~3250 cm) validate functional groups .
What advanced crystallization strategies are recommended for resolving structural ambiguities in brominated sulfonamides?
Level: Advanced
Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical ambiguities. For example:
- Crystallization solvents : Ethanol or hexane/ethyl acetate mixtures yield high-quality crystals by slow evaporation .
- Hydrogen bonding : Ethanol solvates can stabilize crystal lattices via O–H⋯O/N–H⋯O interactions, as seen in N-(2-Hydroxy-5-nitrophenyl)methanesulfonamide ethanol monosolvate .
- Data refinement : Use SHELX software suites for structure solution, with R values < 0.05 indicating high precision .
How should researchers approach conflicting melting point data across synthetic batches?
Level: Advanced
Answer:
Discrepancies in melting points (e.g., ±5°C ranges) often arise from:
- Polymorphism : Recrystallize from different solvents (e.g., hexane vs. ethanol) to isolate stable polymorphs .
- Purity assessment : Combine HPLC (C18 columns, acetonitrile/water gradients) and DSC to detect impurities or solvates .
- Batch consistency : Standardize drying conditions (vacuum, 40°C) to remove residual solvents, as seen in nimesulide derivative synthesis .
What methodologies are effective for evaluating the bioactivity of this compound in enzyme inhibition studies?
Level: Advanced
Answer:
- Enzyme assays : Use fluorescence-based COX-2 inhibition assays (e.g., NS-398 as a reference inhibitor, IC determination via dose-response curves) .
- Molecular docking : Predict binding modes using software like AutoDock Vina, referencing crystal structures of sulfonamide-enzyme complexes (e.g., COX-2 PDB: 3LN1) .
- SAR studies : Synthesize derivatives with varied substituents (e.g., ethyl → cyclopropylmethoxy) to correlate structure with activity .
How can computational chemistry aid in predicting reactivity and interaction mechanisms?
Level: Advanced
Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic effects of bromine and ethyl groups on sulfonamide reactivity .
- MD simulations : Simulate ligand-protein dynamics (e.g., 100 ns trajectories in GROMACS) to study binding stability in biological targets .
- ADMET prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) for prioritization of derivatives .
What are the best practices for synthesizing derivatives to explore structure-activity relationships (SAR)?
Level: Advanced
Answer:
- Functionalization : Introduce substituents via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) or nucleophilic aromatic substitution .
- Acylation/sulfonation : React the free amine (e.g., 4-amino-2-phenoxy phenyl intermediate) with acyl chlorides or sulfonyl chlorides at room temperature .
- Characterization : Use HRMS and 2D NMR (COSY, HSQC) to confirm regiochemistry, as demonstrated in nimesulide analog synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
